molecular formula C28H29F2N3O5 B8403725 PI3K-IN-2

PI3K-IN-2

Cat. No. B8403725
M. Wt: 525.5 g/mol
InChI Key: CPFXYHKMOTWOFK-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530470B2

Procedure details

N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (71.4 mg, 0.37 mmol) was added portionwise to a stirred solution of 8-(1-(3,5-difluorophenyl)pyrrolidin-2-yl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (85 mg, 0.19 mmol), 2-hydroxypyridine 1-oxide (41.4 mg, 0.37 mmol) and morpholine (0.033 mL, 0.37 mmol) at room temperature under nitrogen and stirred for 4 h. The reaction mixture was diluted with DCM, washed with water, brine, dried over MgSO4 and concentrated. The reaction mixture was purified by preparative HPLC. The fractions were evaporated to dryness, and the residue was dissolved in DCM, dried over MgSO4 and concentrated. The remaining solid was triturated with diethyl ether, filtered, washed with diethyl ether and dried under vacuum at 50° C. to afford 8-(1-(3,5-difluorophenyl)pyrrolidin-2-yl)-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one (58.0 mg, 59.3%) as a pale beige solid.
Quantity
71.4 mg
Type
reactant
Reaction Step One
Name
8-(1-(3,5-difluorophenyl)pyrrolidin-2-yl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
41.4 mg
Type
reactant
Reaction Step One
Quantity
0.033 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
8-(1-(3,5-difluorophenyl)pyrrolidin-2-yl)-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one
Yield
59.3%

Identifiers

REACTION_CXSMILES
Cl.C(N=C=NCCCN(C)C)C.[F:13][C:14]1[CH:15]=[C:16]([N:21]2[CH2:25][CH2:24][CH2:23][CH:22]2[C:26]2[CH:27]=[C:28]([C:43]([OH:45])=O)[CH:29]=[C:30]3[C:35]=2[O:34][C:33]([N:36]2[CH2:41][CH2:40][O:39][CH2:38][CH2:37]2)=[CH:32][C:31]3=[O:42])[CH:17]=[C:18]([F:20])[CH:19]=1.OC1C=CC=C[N+]=1[O-].[NH:54]1[CH2:59][CH2:58][O:57][CH2:56][CH2:55]1>C(Cl)Cl>[F:20][C:18]1[CH:17]=[C:16]([N:21]2[CH2:25][CH2:24][CH2:23][CH:22]2[C:26]2[CH:27]=[C:28]([C:43]([N:54]3[CH2:59][CH2:58][O:57][CH2:56][CH2:55]3)=[O:45])[CH:29]=[C:30]3[C:35]=2[O:34][C:33]([N:36]2[CH2:37][CH2:38][O:39][CH2:40][CH2:41]2)=[CH:32][C:31]3=[O:42])[CH:15]=[C:14]([F:13])[CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
71.4 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
8-(1-(3,5-difluorophenyl)pyrrolidin-2-yl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid
Quantity
85 mg
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)N1C(CCC1)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)O
Name
Quantity
41.4 mg
Type
reactant
Smiles
OC1=[N+](C=CC=C1)[O-]
Name
Quantity
0.033 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
The fractions were evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The remaining solid was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
8-(1-(3,5-difluorophenyl)pyrrolidin-2-yl)-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one
Type
product
Smiles
FC=1C=C(C=C(C1)F)N1C(CCC1)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 59.3%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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